Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-
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Overview
Description
1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone is a chemical compound with the molecular formula C17H28O2Si. It is known for its unique structure, which includes a triisopropylsilyl group attached to a phenyl ring via an ether linkage. This compound is often used in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with triisopropylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods: Industrial production of 1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the silyl ether group.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 1-(2-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanones.
Scientific Research Applications
1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone involves its ability to act as a protecting group for hydroxyl functionalities. The triisopropylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions on the molecule .
Comparison with Similar Compounds
- 1-(2-((Trimethylsilyl)oxy)phenyl)ethanone
- 1-(2-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone
- 1-(2-((Triethylsilyl)oxy)phenyl)ethanone
Uniqueness: 1-(2-((Triisopropylsilyl)oxy)phenyl)ethanone is unique due to the bulkiness of the triisopropylsilyl group, which provides greater steric protection compared to smaller silyl groups. This makes it particularly useful in complex organic syntheses where selective protection is required .
Properties
CAS No. |
199010-87-2 |
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Molecular Formula |
C17H28O2Si |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1-[2-tri(propan-2-yl)silyloxyphenyl]ethanone |
InChI |
InChI=1S/C17H28O2Si/c1-12(2)20(13(3)4,14(5)6)19-17-11-9-8-10-16(17)15(7)18/h8-14H,1-7H3 |
InChI Key |
IBJUBWAEXUUELE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1C(=O)C |
Origin of Product |
United States |
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